

The Therapeutic Potential of Lu AE98134 in Neurological Disorders: A Technical Guide

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Compound of Interest

Compound Name: Lu AE98134

Cat. No.: B357949

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Abstract

Lu AE98134 is a novel small molecule that acts as a positive modulator of the voltage-gated sodium channel NaV1.1. This channel is highly expressed in fast-spiking interneurons (FSINs), a class of inhibitory neurons crucial for maintaining the proper excitatory/inhibitory balance in the brain and generating gamma oscillations, which are essential for cognitive functions. In certain neurological disorders, such as schizophrenia, the function of FSINs is impaired, leading to cognitive deficits. **Lu AE98134** has emerged as a promising therapeutic candidate by selectively enhancing the activity of NaV1.1 channels, thereby restoring the normal firing properties of FSINs. This technical guide provides an in-depth overview of the mechanism of action, experimental data, and protocols related to the investigation of **Lu AE98134's** therapeutic potential.

Mechanism of Action

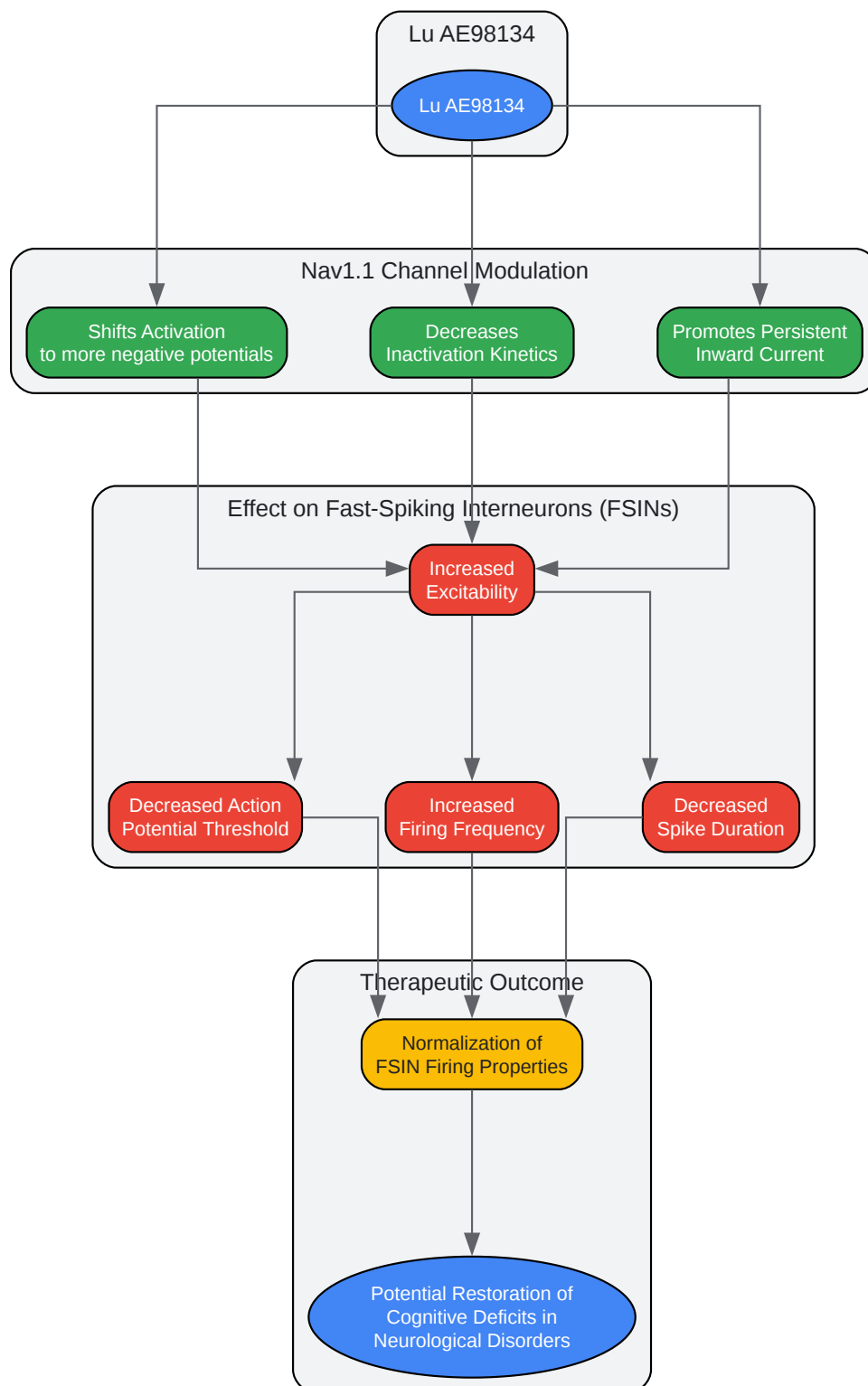
Lu AE98134 positively modulates the function of NaV1.1 channels. This modulation results in a facilitation of the sodium current mediated by these channels through several key mechanisms:

- **Shift in Voltage-Dependence of Activation:** **Lu AE98134** shifts the voltage-dependence of NaV1.1 activation to more negative membrane potentials. This means that the channels are more likely to open at lower levels of depolarization.

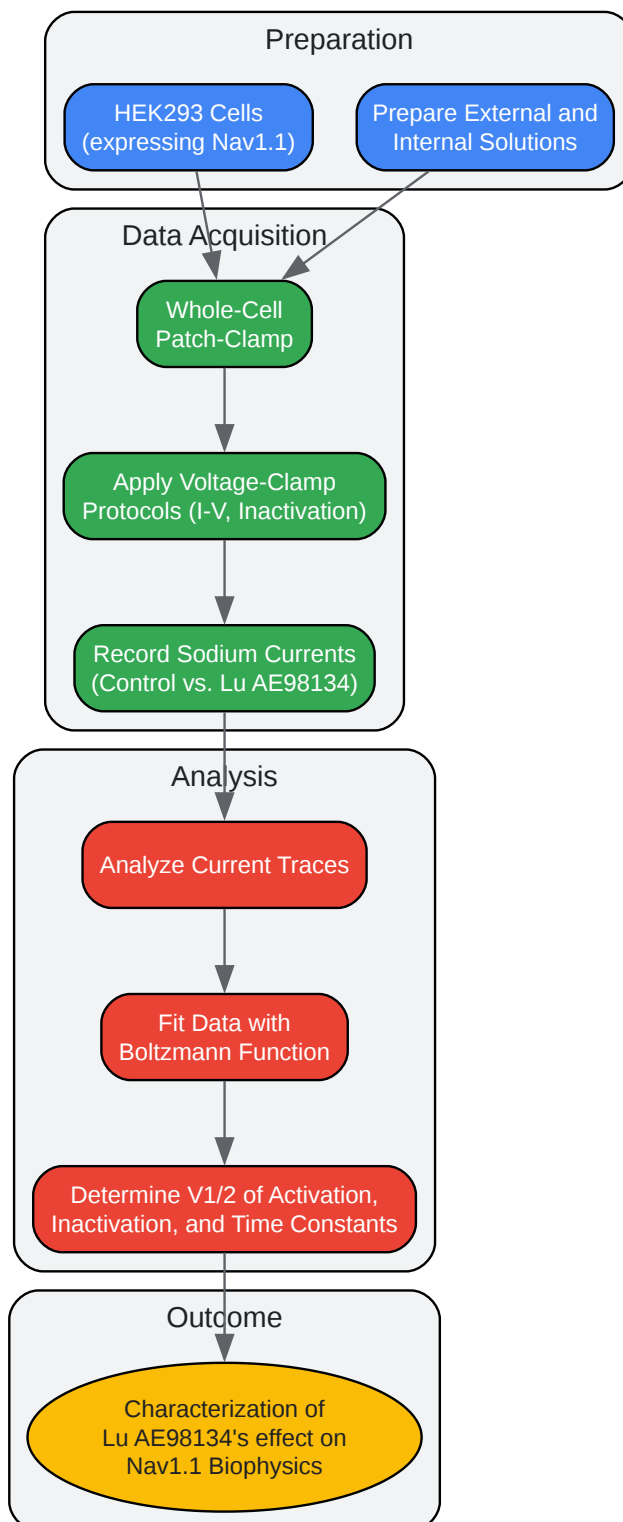
- **Decreased Inactivation Kinetics:** The compound slows the rate of channel inactivation, allowing for a more prolonged sodium influx.
- **Promotion of Persistent Inward Current:** **Lu AE98134** induces a persistent sodium current, further contributing to neuronal excitability.

Collectively, these effects lead to an increased excitability of FSINs, characterized by a lower threshold for action potential firing, increased firing frequency, and a decrease in spike duration.^[1]

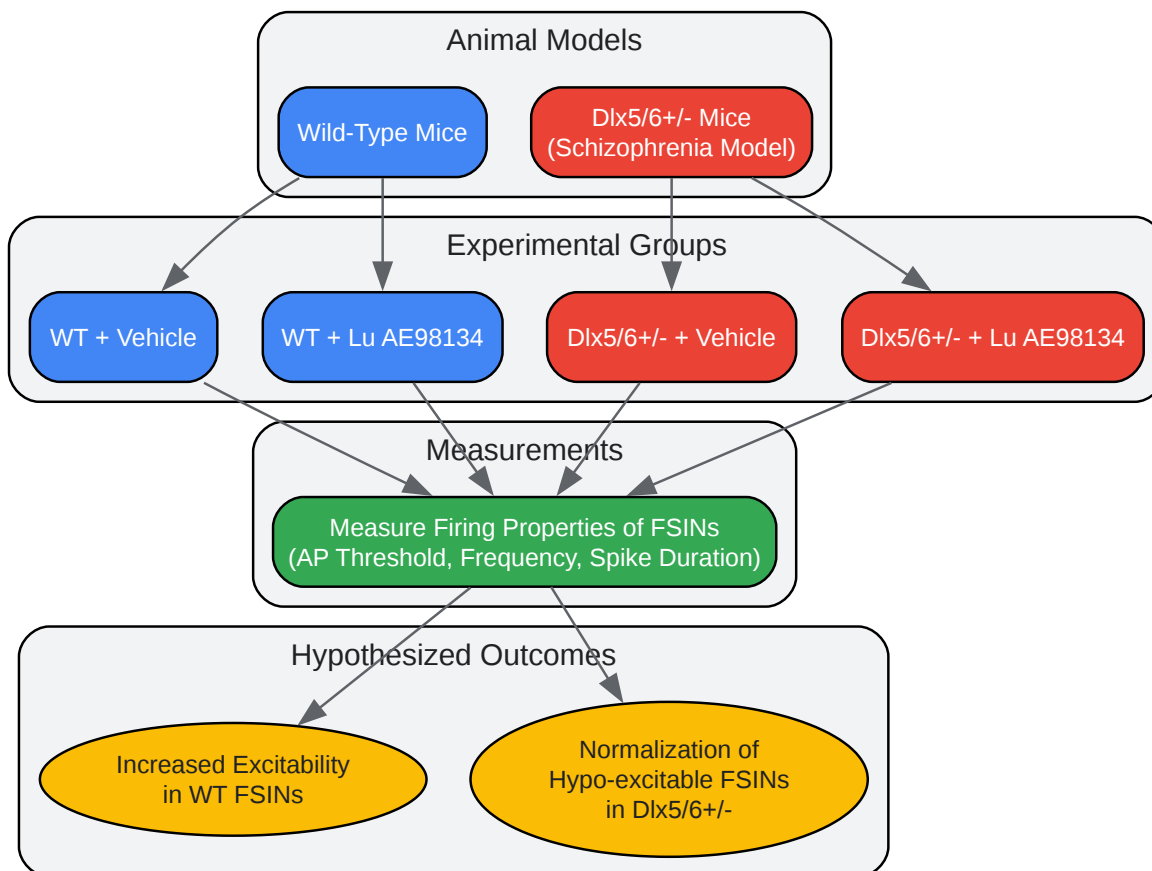
Mechanism of Action of Lu AE98134



Experimental Workflow: In Vitro Electrophysiology



Logical Relationship: Ex Vivo Experimental Design



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References

- 1. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Therapeutic Potential of Lu AE98134 in Neurological Disorders: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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